An In-depth Technical Guide to 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (9CI): Synthesis, Properties, and Applications
An In-depth Technical Guide to 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (9CI): Synthesis, Properties, and Applications
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester (9CI), a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively documented in publicly accessible literature, this guide synthesizes information from closely related analogues and the well-established chemistry of the 5-aminopyrazole scaffold. We will delve into its core physicochemical properties, propose a robust synthetic route, predict its spectroscopic characteristics, and explore its potential applications in drug discovery, all grounded in authoritative chemical principles.
Introduction: The 5-Aminopyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with numerous derivatives finding applications as therapeutic agents.[1][2][3] The 5-aminopyrazole moiety, in particular, is considered a "privileged scaffold" due to its ability to serve as a versatile building block for a diverse array of compounds with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The introduction of a methoxycarbonyl group at the N1 position, as in 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester, offers a unique modulation of the electronic and steric properties of the pyrazole ring, potentially influencing its interaction with biological targets. This guide aims to provide a detailed theoretical and practical framework for researchers working with this and similar N-acylated aminopyrazole derivatives.
Physicochemical and Structural Properties
While experimental data for the target molecule is scarce, we can predict its fundamental properties based on its structural analogues, such as methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS 923283-54-9) and methyl 5-amino-1H-pyrazole-4-carboxylate (CAS 29097-00-5).[4][6][7]
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₅H₇N₃O₂ | |
| Molecular Weight | 141.13 g/mol | |
| Appearance | Likely a white to off-white solid. | Based on related aminopyrazole carboxylates.[6] |
| Melting Point | Expected to be a solid with a defined melting point, likely in the range of 100-150 °C. | Analogy with isomers and other substituted pyrazoles. |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents. | The presence of the amino and ester groups suggests polarity.[6] |
| pKa | The amino group is expected to be basic, while the pyrazole ring itself is weakly basic. The N-carbomethoxy group is electron-withdrawing, which would decrease the basicity of the ring nitrogens. | General principles of heterocyclic chemistry. |
| LogP | The calculated XLogP3 is approximately 0.3, indicating a relatively hydrophilic character. | PubChem data for isomeric structures.[4] |
Structural Diagram:
Caption: Chemical structure of 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester.
Synthesis and Reactivity
The synthesis of 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester is not explicitly described in the reviewed literature. However, a plausible and efficient synthetic route can be proposed based on the known reactivity of 5-aminopyrazoles. The most direct approach would involve the N-acylation of 5-aminopyrazole with methyl chloroformate.
Proposed Synthetic Protocol: N-Carboxylation of 5-Aminopyrazole
This protocol is based on standard N-acylation procedures for heterocyclic amines.
Step 1: Preparation of 5-Aminopyrazole 5-Aminopyrazole can be synthesized via the well-established condensation of a β-ketonitrile with hydrazine.[8]
Step 2: N-Methoxycarbonylation
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Materials: 5-Aminopyrazole, Methyl chloroformate, a suitable base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or tetrahydrofuran).
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Procedure:
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Dissolve 5-aminopyrazole in the chosen inert solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Add the base (e.g., triethylamine, 1.1 equivalents) dropwise to the solution.
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Slowly add methyl chloroformate (1.05 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, stirring for an additional 12-24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester.
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Caption: Proposed workflow for the synthesis of the target compound.
Reactivity Profile
The reactivity of 1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester will be dictated by the interplay of its functional groups:
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5-Amino Group: This group is nucleophilic and can undergo further reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. This is a key handle for derivatization in drug discovery.[1][7]
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Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the N-carbomethoxy group is deactivating. The C4 position is the most likely site for substitution.
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N1-Carboxylic Ester: The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of related pyrazole derivatives.[5][9]
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH₂ | 5.0 - 6.0 | Broad singlet | - | Chemical shift is solvent-dependent and exchangeable with D₂O. |
| Pyrazole H3 | 7.5 - 7.8 | Doublet | ~2-3 | Coupled to H4. |
| Pyrazole H4 | 6.0 - 6.3 | Doublet | ~2-3 | Coupled to H3. |
| OCH₃ | 3.8 - 4.0 | Singlet | - | Typical for a methyl ester. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (ester) | 160 - 165 | |
| C5 (pyrazole) | 150 - 155 | Attached to the amino group. |
| C3 (pyrazole) | 138 - 142 | |
| C4 (pyrazole) | 95 - 105 | |
| OCH₃ | 50 - 55 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₂) | 3400 - 3200 | Medium, two bands |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (ester) | 1750 - 1730 | Strong |
| C=N Stretch (pyrazole ring) | 1620 - 1580 | Medium |
| C-N Stretch | 1350 - 1250 | Medium |
| C-O Stretch (ester) | 1250 - 1150 | Strong |
Mass Spectrometry
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 141. Fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the entire methoxycarbonyl group (-COOCH₃, m/z = 59).
-
High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of C₅H₇N₃O₂.
Applications in Drug Discovery
The 5-aminopyrazole scaffold is a key component in a multitude of compounds with diverse pharmacological activities.[1][4] The introduction of the N1-methoxycarbonyl group provides a unique derivative for further exploration.
-
Kinase Inhibitors: Many 5-aminopyrazole derivatives are potent inhibitors of various kinases, which are crucial targets in cancer therapy.[5] The amino group can act as a key hydrogen bond donor in the ATP-binding pocket of kinases.
-
Anti-inflammatory Agents: The pyrazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs). N-acylated aminopyrazoles could be explored for their potential to inhibit inflammatory pathways.
-
Antimicrobial Agents: The structural features of this compound make it a candidate for the development of novel antibacterial and antifungal agents.[1]
Caption: Potential derivatization and application pathways.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling aminopyrazole derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicity of this specific compound is unknown. However, related aminopyrazoles may cause skin and eye irritation. Assume the compound is harmful if swallowed or inhaled and handle with appropriate care.
Conclusion
1H-Pyrazole-1-carboxylic acid, 5-amino-, methyl ester represents a valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic strategy, and its potential applications. By leveraging the rich chemistry of the 5-aminopyrazole scaffold, researchers can utilize this molecule as a starting point for the design and synthesis of novel therapeutic agents. Further experimental validation of the properties and reactivity outlined in this guide is highly encouraged to fully unlock the potential of this intriguing heterocyclic compound.
References
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- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3808.
- MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 489.
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- PMC. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 253-289.
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PubChem. (n.d.). Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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